{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, with a molecular formula of C16H19FN4 and a molecular weight of 286.35 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a pyridine ring and a fluorophenyl group . Detailed NMR and IR spectra would provide more information about the molecular structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, similar compounds have been studied for their inhibitory effects on various biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.35 . More detailed properties such as density, boiling point, and refractive index were not found in the available literature.Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis Methods : The compound has been synthesized through efficient processes, often in the context of medicinal chemistry. For instance, V. Balaraju, S. Kalyani, and E. Laxminarayana (2019) synthesized a related piperazine-1-yl-1H-indazole derivative, highlighting the utility of such compounds in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
Receptor Binding and Neuropharmacology
- Dopamine and Serotonin Receptor Binding : Several studies have explored the binding affinity of similar compounds to dopamine and serotonin receptors, indicating potential applications in neuropharmacology. For example, Yang Fang-wei (2013) synthesized a pyrazolo[1,5-a]pyridine derivative with notable dopamine D4 receptor binding, suggesting its potential as a dopamine receptor ligand (Fang-wei, 2013).
Molecular Modeling and Drug Design
- Molecular Docking Studies : Molecular docking studies have been conducted on similar compounds, aiding in the design of potential therapeutic agents. For example, the work by Balaraju et al. (2019) included docking studies for their synthesized compound, contributing to understanding its interaction with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Radiopharmaceutical Applications
- Imaging Dopamine Receptors : O. Eskola et al. (2002) synthesized a compound for imaging dopamine D4 receptors, indicating potential applications in radiopharmaceuticals and diagnostic imaging (Eskola et al., 2002).
Crystallography and Structural Analysis
- Crystal Structure Analysis : Studies have been conducted to determine the crystal structures of related compounds, which is critical for understanding their chemical properties and interactions. N. Ullah and M. Altaf (2014) analyzed the crystal structures of related piperazine derivatives, providing insights into their molecular conformations (Ullah & Altaf, 2014).
Future Directions
properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-14-1-3-15(4-2-14)20-7-9-21(10-8-20)16-11-13(12-18)5-6-19-16/h1-6,11H,7-10,12,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCNEUGAGIGFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.